Sucrose heptastearate

Description

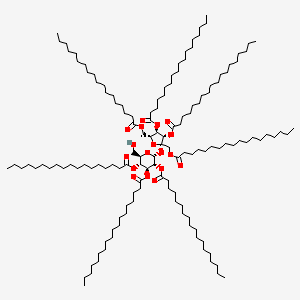

Sucrose heptastearate (CAS 90567-58-1) is a sucrose ester in which seven hydroxyl groups of the sucrose molecule are esterified with stearic acid (C17H35COOH), a long-chain saturated fatty acid. Its molecular formula is C138H260O18, and its structure consists of a sucrose core linked to seven stearoyl groups via ester bonds . The compound’s SMILES notation and stereochemical configuration highlight its highly substituted nature, with ester groups distributed across the sucrose backbone .

This compound is primarily utilized as a surfactant and emulsifier in cosmetics and pharmaceuticals due to its amphiphilic properties. Its long alkyl chains confer lipophilicity, while the polar sucrose core enhances water solubility, making it effective in stabilizing emulsions .

Properties

CAS No. |

90567-58-1 |

|---|---|

Molecular Formula |

C138H260O18 |

Molecular Weight |

2207.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |

InChI |

InChI=1S/C138H260O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-125(140)147-121-124-133(151-128(143)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)136(154-131(146)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)138(155-124,122-148-126(141)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)156-137-135(153-130(145)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)134(152-129(144)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)132(123(120-139)149-137)150-127(142)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h123-124,132-137,139H,8-122H2,1-7H3/t123-,124-,132-,133-,134+,135-,136+,137-,138+/m1/s1 |

InChI Key |

WKTGPVRCJVGUCH-MYELPBIZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose heptastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

Sucrose+Stearic AcidCatalystSucrose Heptastearate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification process, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Sucrose heptastearate primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and stearic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).

Major Products Formed:

Hydrolysis: Sucrose and stearic acid.

Transesterification: New ester compounds depending on the alcohol used.

Scientific Research Applications

Food Technology

Sucrose heptastearate is primarily used as an emulsifier and stabilizer in food products. Its unique properties help improve texture and extend shelf life.

Applications in Food Products:

- Emulsification: this compound effectively stabilizes oil-in-water emulsions, making it valuable in products like salad dressings and sauces .

- Texture Improvement: It enhances the mouthfeel of low-fat foods by mimicking the creaminess of fats .

- Fat Replacers: In low-calorie food formulations, this compound serves as a fat replacer, providing similar sensory attributes without the calories associated with traditional fats.

Case Study: Food Analysis

A study categorized the application range of sucrose esters into five main food groups. The analysis demonstrated that this compound could be successfully spiked into various food commodities, such as bakery wares and dairy products, with recovery rates averaging 91% .

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its potential as a drug delivery agent.

Key Uses:

- Drug Formulation: It serves as a carrier for lipophilic drugs, enhancing their solubility and bioavailability .

- Controlled Release Systems: The compound can be utilized in controlled release formulations, allowing for sustained drug release over time.

Research Findings:

Studies have indicated that sucrose esters can improve the pharmacokinetics of certain medications by facilitating their absorption in the gastrointestinal tract .

Material Science

The properties of this compound extend to material science, where it is employed as a softening agent and emulsifier in various formulations.

Applications:

- Plastics Industry: this compound acts as a plasticizer in polymer formulations, improving flexibility and processing characteristics .

- Cosmetic Formulations: It is used in cosmetic products as an emulsifying agent that enhances texture and stability .

Summary of Applications

The following table summarizes the applications of this compound across different sectors:

| Sector | Application | Description |

|---|---|---|

| Food Technology | Emulsifier | Stabilizes oil-in-water emulsions |

| Texture Improvement | Enhances mouthfeel in low-fat foods | |

| Fat Replacer | Mimics creaminess without added calories | |

| Pharmaceuticals | Drug Carrier | Enhances solubility and bioavailability of lipophilic drugs |

| Controlled Release | Allows for sustained drug release | |

| Material Science | Plasticizer | Improves flexibility in polymer formulations |

| Emulsifier | Enhances stability in cosmetic products |

Mechanism of Action

The primary mechanism of action of sucrose heptastearate is its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions by forming a protective layer around dispersed droplets, preventing coalescence. The molecular targets include the interfaces of immiscible liquids, where this compound aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Sucrose Esters: Degree of Esterification and Fatty Acid Chain

Sucrose heptastearate belongs to the broader class of sucrose esters, which vary in the number and type of fatty acid substituents. Key comparisons include:

| Compound | CAS Number | Ester Groups | Fatty Acid | Key Applications | Molecular Weight (Da) |

|---|---|---|---|---|---|

| This compound | 90567-58-1 | 7 | Stearic acid | Cosmetics (emollient, emulsifier) | ~2,500 (estimated) |

| Sucrose octaacetate | Not provided | 8 | Acetic acid | Pharmaceuticals, alcohol denaturant | ~678 |

| Sucrose hexastearate | Listed in [8] | 6 | Stearic acid | Likely similar to heptastearate | ~2,200 (estimated) |

- Degree of Esterification : this compound (7 esters) has intermediate hydrophobicity compared to sucrose octaacetate (8 esters) and sucrose hexastearate (6 esters). Higher esterification increases lipophilicity, impacting solubility and surfactant efficiency .

- Fatty Acid Chain : Stearate esters (C18) provide greater stability in lipid-rich formulations compared to short-chain acetates (C2), which are more water-soluble and volatile. Sucrose octaacetate’s acetyl groups make it suitable as a bittering agent in alcohol denaturation, whereas stearate derivatives excel in emollient applications .

Polyglyceryl Fatty Acid Esters

Polyglyceryl-10 heptastearate (CAS 99126-54-2) is structurally analogous to this compound but replaces the sucrose core with a polyglycerin-10 backbone.

| Property | This compound | Polyglyceryl-10 Heptastearate |

|---|---|---|

| Core Molecule | Sucrose | Polyglycerin-10 (10 glycerol units) |

| Molecular Weight | ~2,500 Da | >3,000 Da (estimated) |

| Function | Emulsifier, emollient | Emulsifier, surfactant |

| Stability | Moderate | Higher (due to polymer backbone) |

- Applications : Both compounds are used in cosmetics, but polyglyceryl esters exhibit enhanced thermal stability and are preferred in formulations requiring prolonged shelf life .

- Safety : High molecular weight (>30,000 Da) reduces renal excretion and toxicity in parenteral applications (per ). Neither compound meets this threshold, limiting their use in injectables .

Other Fatty Acid Esters

Comparison with esters of different fatty acids:

| Compound | Fatty Acid | Key Properties |

|---|---|---|

| This compound | Stearic (C18) | Solid at room temp, high melting point |

| Sucrose heptaoleate | Oleic (C18:1) | Liquid at room temp, unsaturated |

| Sucrose hexapalmitate | Palmitic (C16) | Semi-solid, shorter chain |

Biological Activity

Sucrose heptastearate is a sucrose ester formed by the esterification of sucrose with stearic acid. This compound has garnered attention due to its unique biological activities and potential applications in various fields, including food science, pharmaceuticals, and agriculture. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes a sucrose molecule with seven stearic acid chains attached. This structure enhances its emulsifying properties and influences its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | CHOCHO |

| Molecular Weight | Approximately 1,000 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to yellowish powder |

1. Nutritional and Metabolic Effects

Research indicates that this compound can influence metabolic processes. A study on the metabolic fate of sucrose esters in rats showed that these compounds are hydrolyzed to sucrose and fatty acids before absorption in the intestines . This suggests that this compound may provide a source of energy while also affecting lipid metabolism.

2. Antimicrobial Properties

Sucrose esters, including this compound, have demonstrated antimicrobial activity. A review highlighted that these compounds exhibit anti-microbial effects against various pathogens, making them useful as natural preservatives in food products . The mechanism is believed to involve disruption of microbial cell membranes.

3. Emulsifying Agent

Due to its surfactant properties, this compound is used as an emulsifier in food products. Its ability to stabilize emulsions enhances the texture and shelf-life of food items. Studies have shown that sucrose esters can improve the sensory qualities of food by maintaining a stable mixture of oil and water .

Case Study 1: Metabolic Impact on Rats

A long-term study investigated the effects of consuming a high-sucrose diet on Wistar rats. The results indicated that rats fed with a 40% sucrose solution exhibited increased body weight and altered lipid profiles, suggesting potential implications for metabolic syndrome . While this study focused on general sucrose consumption, it provides insights into how derivatives like this compound may impact health.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of various sugar esters was tested against common foodborne pathogens. This compound showed significant inhibition of bacterial growth, indicating its potential as a natural preservative in food formulations .

Research Findings

Recent studies have expanded our understanding of the biological activities associated with sucrose esters:

- Antioxidant Activity : Sucrose esters have been linked to antioxidant properties that may protect cells from oxidative stress.

- Neuroprotective Effects : Some research suggests that these compounds may offer neuroprotective benefits, potentially aiding in cognitive health .

- Plant Growth Regulation : Sucrose esters have been explored for their role in promoting plant growth and enhancing resistance to pests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.